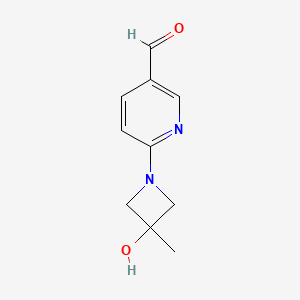
4,4-Dimethylcycloheptane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethylcycloheptane-1-thiol is an organic compound with the molecular formula C9H18S. It is a thiol derivative of cycloheptane, characterized by the presence of a thiol group (-SH) attached to the first carbon of the cycloheptane ring, and two methyl groups attached to the fourth carbon. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylcycloheptane-1-thiol can be achieved through several methods. One common approach involves the thiolation of 4,4-dimethylcycloheptanone. This process typically includes the following steps:
Reduction of 4,4-dimethylcycloheptanone: The ketone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conversion to the thiol: The alcohol is then converted to the thiol using a thiolating agent like thiourea followed by hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method could be the direct thiolation of 4,4-dimethylcycloheptane using hydrogen sulfide (H2S) in the presence of a catalyst under high pressure and temperature conditions.
化学反応の分析
Types of Reactions
4,4-Dimethylcycloheptane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiol can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: The corresponding hydrocarbon (C9H18).
Substitution: Various substituted thiol derivatives depending on the nucleophile used.
科学的研究の応用
4,4-Dimethylcycloheptane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Thiols play crucial roles in biological systems, including enzyme function and cellular signaling.
Medicine: Thiol-containing compounds are explored for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It is used in the production of polymers, pharmaceuticals, and as a flavoring agent due to its strong odor.
作用機序
The mechanism of action of 4,4-Dimethylcycloheptane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are essential in various biological processes, including protein folding and cellular signaling. The thiol group can also act as a nucleophile, participating in substitution reactions that modify other molecules.
類似化合物との比較
Similar Compounds
Cycloheptane-1-thiol: Lacks the two methyl groups at the fourth carbon.
4-Methylcycloheptane-1-thiol: Has only one methyl group at the fourth carbon.
Cyclohexane-1-thiol: A six-membered ring instead of a seven-membered ring.
Uniqueness
4,4-Dimethylcycloheptane-1-thiol is unique due to the presence of two methyl groups at the fourth carbon, which can influence its chemical reactivity and physical properties. This structural feature can affect the compound’s steric hindrance and electronic distribution, making it distinct from other thiol derivatives.
特性
分子式 |
C9H18S |
|---|---|
分子量 |
158.31 g/mol |
IUPAC名 |
4,4-dimethylcycloheptane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-9(2)6-3-4-8(10)5-7-9/h8,10H,3-7H2,1-2H3 |
InChIキー |
XLISCJPJAPHQKK-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(CC1)S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)



![6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13171622.png)




![(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine](/img/structure/B13171638.png)
![Methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171655.png)

![6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine](/img/structure/B13171667.png)
